Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate
Description
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (compound 10a) is a trityl-protected imidazole derivative synthesized via esterification. Key characteristics include:
- Molecular formula: C26H26N2O2 (m/z 411 [M+1]<sup>+</sup>) .
- Synthesis: Achieved in 84% yield using standard esterification protocols .
- Structural features: A propanoate ethyl ester linked to a 1-trityl-imidazole moiety, conferring steric bulk and hydrophobicity due to the trityl (triphenylmethyl) group .
- Spectroscopic data: <sup>1</sup>H NMR (CDCl3) shows characteristic signals at δ 1.24 (ethyl triplet), 6.63 ppm (imidazole proton), and aromatic trityl protons (7.14–7.39 ppm) .
Properties
IUPAC Name |
ethyl 3-(1-tritylimidazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-2-31-26(30)19-18-25-20-29(21-28-25)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21H,2,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLALSUKFZIEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate typically involves the reaction of 1-trityl-1H-imidazole-4-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate is primarily investigated for its potential as a therapeutic agent. The imidazole ring structure is known for its biological activity, particularly in the development of drugs targeting various receptors and enzymes.
Antihypertensive Agents
Research indicates that imidazole derivatives, including those related to this compound, can act as aldosterone synthase inhibitors. These compounds have shown promise in treating conditions such as hypertension and congestive heart failure by modulating the renin-angiotensin system .
Histamine Receptor Modulation
Studies have demonstrated that compounds with imidazole structures can interact with histamine receptors (H1, H2, H3, and H4). This compound has been evaluated for its efficacy at these receptors, showing potential as an antihistaminic agent .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for enhancing the efficacy of this compound. Key findings include:
- Imidazole Substituents : Variations in substituents on the imidazole ring significantly affect biological activity. For instance, modifications can enhance receptor affinity or selectivity .
- Ester vs. Amide Forms : The conversion of the ester group to an amide has been shown to improve metabolic stability and bioavailability .
Case Studies and Experimental Findings
Several studies highlight the pharmacological effects of this compound:
In Vivo Studies
In vivo experiments have demonstrated that imidazole derivatives can effectively lower blood pressure in hypertensive models, indicating their potential as antihypertensive medications .
In Vitro Receptor Binding Assays
Binding assays conducted on human histamine receptors have shown that this compound exhibits significant binding affinity, suggesting its utility in developing new antihistamines .
Mechanism of Action
The mechanism of action of Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The trityl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active imidazole derivative .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Length Variations
Compounds 10c (ethyl pentanoate) and 10d (ethyl hexanoate) differ from 10a in alkyl chain length:
| Compound | Chain Length | Molecular Weight (m/z) | Yield | Key Functional Groups |
|---|---|---|---|---|
| 10a | C3-propanoate | 411 | 84% | Ethyl ester, trityl-imidazole |
| 10c | C5-pentanoate | 439 | Not specified | Longer alkyl chain |
| 10d | C6-hexanoate | ~453 (estimated) | Not specified | Extended hydrophobicity |
Functional Group Modifications
Alcohol and Mesylate Derivatives
6-(1-Trityl-1H-imidazol-4-yl)hexan-1-ol (11d) :
Mesylate esters (12a–d) :
Tetrazole-Containing Analogs
Compound 9 :
Compound 10 :
Substituent Variations on the Imidazole Ring
- Ethyl 3-[4-(hydroxymethyl)-1H-imidazol-2-yl]propanoate: Hydroxymethyl group increases polarity compared to 10a's trityl. Molecular formula: C9H14N2O3 (vs. C26H26N2O2 for 10a) .
- Ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Amino group on the propanoate chain (m/z 183.21). Potential for peptide coupling or zwitterionic behavior .
Core Heterocycle Modifications
- Benzimidazole derivatives (e.g., Cas 13738-23-3): Larger aromatic core (benzimidazole vs. imidazole).
Research Implications
- Synthetic utility : 10a 's trityl group aids in protecting the imidazole during multi-step syntheses, while mesylates (12a–d ) serve as reactive intermediates .
- Biological activity : Tetrazole analogs (9 , 10 ) may exhibit improved receptor affinity compared to 10a in melatonin/histamine targeting .
- Structure-activity relationships (SAR) : Chain length and substituent polarity directly influence solubility, bioavailability, and target engagement .
Biological Activity
Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate is a compound of significant interest due to its potential therapeutic properties, including antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and interact with various biological targets. The presence of the trityl group provides steric hindrance, influencing binding affinity and selectivity. The ester group can undergo hydrolysis, releasing active derivatives that may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole core allows the compound to act as a ligand in biochemical assays, potentially inhibiting enzymes involved in various metabolic pathways.
- Receptor Binding : It may interact with receptors, modulating their activity and influencing cellular signaling pathways .
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Moderate antifungal activity |
2. Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | |
| HeLa (cervical cancer) | 20 | |
| MCF-7 (breast cancer) | 18 |
The mechanism involves inducing apoptosis and disrupting cellular proliferation pathways.
Study on Anticancer Activity
A study evaluated the efficacy of this compound in a FaDu hypopharyngeal tumor model. The results showed that the compound exhibited better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an anticancer agent through the modulation of apoptotic pathways .
Study on Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific enzymes linked to metabolic disorders, highlighting its potential in therapeutic applications for diseases such as diabetes and obesity .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, including:
- Acrylate Formation : (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate is synthesized via condensation reactions under inert conditions, with trityl protection of the imidazole nitrogen to prevent unwanted side reactions .
- Reduction and Functionalization : Subsequent hydrogenation or catalytic reduction steps yield propanoate derivatives. Intermediates are purified via column chromatography and characterized using ESI-MS (e.g., m/z 437 [M + 1]+) and ¹H/¹³C NMR (e.g., δ 7.44–7.12 ppm for trityl protons) .
- Key Reagents : tert-Butyldimethylsilyl (TBDMS) or methanesulfonyl chloride are used for protecting group strategies to enhance reaction specificity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- PPE : Full chemical-resistant suits and gloves are mandatory. Respiratory protection (e.g., NIOSH-certified P95 respirators) is required to mitigate inhalation risks .
- Environmental Controls : Avoid drainage disposal to prevent contamination. Work under fume hoods with proper ventilation .
- Stability : The compound is stable under recommended storage (dry, inert atmosphere), but decomposition products are not fully characterized, necessitating caution during thermal exposure .
Q. Which spectroscopic methods are commonly employed to confirm the structure of this compound and its derivatives?
- ¹H/¹³C NMR : Aromatic trityl protons resonate at δ 7.1–7.6 ppm, while imidazole protons appear as singlets near δ 6.8–7.4 ppm. Ester carbonyl carbons are observed at ~170 ppm .
- ESI-MS : Provides molecular ion confirmation (e.g., m/z 437 for the pentenoate derivative) and fragment patterns (e.g., Ph₃C+ at m/z 243) .
- HSQC NMR : Used to resolve cross-peaks in complex mixtures, particularly for tracking hydrogen bonding or tautomeric shifts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed NMR spectra for trityl-protected imidazole derivatives?
- Tautomerism Analysis : Imidazole rings exhibit τ/π tautomerism, which alters proton chemical shifts. 2D NMR (e.g., COSY, NOESY) can distinguish tautomeric forms by correlating through-space interactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO-d₆) stabilize specific tautomers. Compare experimental data with literature values under identical conditions .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and identify hydrogen bonding patterns that deviate from idealized models .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Protection Group Optimization : Trityl groups provide steric hindrance, reducing side reactions. TBDMS protection of hydroxyl intermediates improves stepwise coupling efficiency (yields >85%) .
- Catalyst Selection : Fe₃O4@FU nanoparticles enhance imidazole cyclization reactions under reflux, achieving >90% yield with catalyst recyclability .
- Temperature Control : Low temperatures (0–5°C) during esterification minimize decomposition, while reflux in toluene accelerates Lawesson’s reagent-mediated thiolation .
Q. How does hydrogen bonding influence the crystallographic packing of this compound?
- Graph Set Analysis : Hydrogen-bonding motifs (e.g., R₂²(8) rings) are identified using Etter’s graph theory, revealing how imidazole N–H···O interactions direct crystal packing .
- SHELX Refinement : High-resolution X-ray data refined via SHELXL-2018 accurately model trityl group disorder and thermal parameters, resolving ambiguities in unit cell symmetry .
- Thermal Stability : Differential scanning calorimetry (DSC) correlates melting points (e.g., ~150°C) with hydrogen-bond network integrity .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Anti-Pathogenic Assays : Derivatives are screened for anti-leishmanial activity (IC₅₀ < 10 µM) and antifungal potency against Candida spp. using broth microdilution .
- Radioligand Binding : Competitive binding assays (e.g., against WDR5 protein-protein interactions) quantify inhibition constants (Kᵢ) via scintillation counting .
- Oxidative Stress Models : DPPH radical scavenging assays assess antioxidant activity, with EC₅₀ values normalized to ascorbic acid controls .
Q. How do reaction conditions (solvent, catalyst) impact the stereochemical outcomes in imidazole-based syntheses?
- Solvent Polarity : Polar solvents (e.g., DMF) favor SN2 mechanisms in alkylation steps, enhancing stereoselectivity. Non-polar solvents (e.g., toluene) stabilize transition states in cycloadditions .
- Chiral Catalysts : KOEt in ethanol induces enantioselective esterification, achieving >90% ee for (S)-configured derivatives .
- Microwave Assistance : Accelerates imidazole ring closure (20 min vs. 24 h conventional heating), reducing racemization risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
